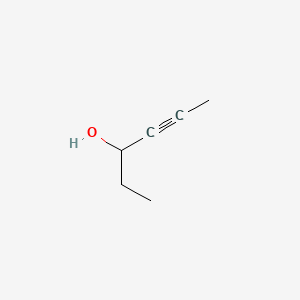

4-Hexyn-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hex-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h6-7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARLLBDFLHNKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942953 | |

| Record name | Hex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20739-59-7 | |

| Record name | 4-Hexyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20739-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020739597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hexyn-3-ol: Properties, Synthesis, and Applications

Abstract

4-Hexyn-3-ol is a secondary propargylic alcohol characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond. This unique structural arrangement of two reactive functional groups in close proximity imparts a rich and versatile chemistry, making it a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis, an exploration of its characteristic reactivity, and a discussion of its current and potential applications for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of synthetic chemistry, molecules possessing multiple, strategically placed functional groups are of paramount importance. They serve as versatile platforms for the construction of complex molecular architectures. This compound (CAS No: 20739-59-7) epitomizes such a reagent.[1][2] Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic alkyne, allows for a diverse range of chemical transformations.[3] This bifunctionality is not merely a sum of its parts; the electronic interplay between the alcohol and the alkyne modulates their respective reactivities, opening avenues for unique synthetic strategies. For professionals in drug discovery, understanding the nuances of such building blocks is critical for the efficient development of novel therapeutic agents.[4][5] This guide aims to provide an in-depth, field-proven perspective on the chemical properties and synthetic utility of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory setting. This section outlines the key physicochemical data for this compound and provides an analysis of its characteristic spectroscopic signatures.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | PubChem[1] |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

| IUPAC Name | hex-4-yn-3-ol | PubChem[1] |

| CAS Number | 20739-59-7 | PubChem[1] |

| Density | 0.894 g/cm³ | ChemicalBook[6] |

| Boiling Point | 94-95 °C at 105 mmHg | ChemicalBook[6] |

| Flash Point | Not specified | |

| pKa | 13.21 ± 0.20 (Predicted) | ChemicalBook[6] |

| Refractive Index | 1.4500 | ChemicalBook[6] |

Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and for monitoring the progress of reactions in which it is a reactant or product.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. A weak to medium absorption band around 2200-2260 cm⁻¹ is indicative of the C≡C stretching of the internal alkyne. The presence of C-H stretching vibrations from the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.[1]

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 98. The fragmentation pattern would likely involve the loss of water (M-18), an ethyl group (M-29), or other characteristic fragments arising from the cleavage of bonds adjacent to the alcohol and alkyne functionalities. The GC-MS data available on PubChem shows a top peak at m/z 69.[1]

Synthesis of this compound: A Practical Approach

The synthesis of secondary propargylic alcohols like this compound is most commonly and efficiently achieved through the nucleophilic addition of an organometallic reagent to an appropriate aldehyde. The Grignard reaction is a classic and reliable method for this transformation.

Proposed Synthetic Pathway: Grignard Reaction

The logical and field-proven approach to synthesizing this compound involves the reaction of 1-butynylmagnesium bromide with propionaldehyde.

Caption: Proposed Grignard synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Materials:

-

1-Butyne

-

Ethylmagnesium bromide (solution in THF or diethyl ether)

-

Propionaldehyde

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of 1-Butynylmagnesium Bromide:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of ethylmagnesium bromide in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1-butyne in anhydrous THF via the dropping funnel. The evolution of ethane gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the alkynyl Grignard reagent.

-

-

Reaction with Propionaldehyde:

-

Cool the solution of 1-butynylmagnesium bromide back to 0 °C.

-

Slowly add a solution of propionaldehyde in anhydrous THF via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield the pure product.

-

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound provides a rich platform for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Reactions of the Hydroxyl Group

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-hexyn-3-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.[7] This transformation is valuable for introducing a carbonyl group into a molecule.

-

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions to form the corresponding esters and ethers.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) and subsequently displaced by nucleophiles in an Sₙ2 reaction.

Reactions of the Alkynyl Group

-

Reduction: The alkyne can be selectively reduced to either a cis-alkene using Lindlar's catalyst or a trans-alkene using a dissolving metal reduction (e.g., Na/NH₃). Complete reduction to the corresponding alkane, 3-hexanol, can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

-

Electrophilic Addition: The alkyne can undergo electrophilic addition reactions with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), although regioselectivity can be a concern.

-

Hydration: In the presence of a mercury(II) catalyst in aqueous acid, the alkyne can be hydrated to form the corresponding ketone, 4-hexan-3-one, via an enol intermediate.

-

Gold-Catalyzed Reactions: Propargylic alcohols are excellent substrates for gold-catalyzed reactions, which can lead to a variety of interesting molecular rearrangements and additions.[7][8]

Cooperative Reactivity

The proximity of the hydroxyl and alkynyl groups can lead to unique reactivity. For instance, intramolecular cyclization reactions can be designed to form furan or other heterocyclic structures.

References

- 1. This compound | C6H10O | CID 140751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-Hexen-3-ol [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]

- 6. nbinno.com [nbinno.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and synonyms for 4-Hexyn-3-ol.

An In-depth Technical Guide to 4-Hexyn-3-ol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 20739-59-7), a versatile bifunctional molecule featuring both an alkyne and a secondary alcohol. We delve into its fundamental chemical and physical properties, outline key synthetic and reactive pathways, and summarize its spectroscopic signature. This document is intended for researchers, chemists, and professionals in drug development, offering critical data and procedural insights into the utility of this compound as a valuable intermediate in organic synthesis.

Chemical Identity and Synonyms

This compound is an organic compound classified as an alkyne alcohol.[1] Its unique structure, possessing a hydroxyl group positioned near a carbon-carbon triple bond, imparts specific reactivity that makes it a useful building block in synthetic chemistry.

| Identifier | Value | Source |

| CAS Number | 20739-59-7 | [1][2][3] |

| IUPAC Name | hex-4-yn-3-ol | [2] |

| Molecular Formula | C₆H₁₀O | [1][2][3] |

| Molecular Weight | 98.14 g/mol | [1][2][3] |

| InChI Key | KARLLBDFLHNKBO-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCC(C#CC)O | [1][2] |

The compound is also known by several synonyms, which are often encountered in chemical literature and supplier catalogs:

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] Its physical properties are dictated by the interplay between the polar hydroxyl group, which allows for hydrogen bonding, and the nonpolar hydrocarbon chain.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -34°C (estimate) | [4][5] |

| Boiling Point | 95°C at 105 mmHg | [4][5] |

| Density | 0.894 g/cm³ | [4][5] |

| Refractive Index | 1.4500 | [4][5] |

| Flash Point | 94-95°C at 105mm | [4][5] |

| pKa | 13.21 ± 0.20 (Predicted) | [4] |

Synthesis and Reactivity

The dual functionality of this compound—a secondary alcohol and an internal alkyne—governs its synthesis and subsequent chemical transformations.

General Synthetic Approach

Propargyl alcohols like this compound are commonly synthesized via the nucleophilic addition of an organometallic acetylide to an aldehyde. In a typical laboratory-scale synthesis, 1-propyne would be deprotonated using a strong base (e.g., n-butyllithium or a Grignard reagent) to form a propynylide anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of propanal. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.

The choice of an organometallic reagent is crucial; Grignard reagents are often favored in industrial settings for their lower cost and safer handling compared to organolithium compounds.

Caption: General synthesis workflow for this compound.

Key Reactions: Oxidation

The secondary alcohol group of this compound can be readily oxidized to a ketone without affecting the alkyne moiety, yielding 4-Hexyn-3-one.[6][7] This transformation is synthetically valuable for introducing a carbonyl group. A variety of oxidizing agents can be employed, with milder, selective reagents being preferred to prevent over-oxidation or side reactions with the triple bond.

One effective method utilizes tetrapropylammonium perruthenate (TPAP) as a catalytic oxidant with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[6] This system is known for its mild conditions and high efficiency in oxidizing primary and secondary alcohols.

-

Reaction Setup: To a solution of this compound (0.25 mol) in dichloromethane (CH₂Cl₂) (250 mL) at 0°C, add N-methylmorpholine N-oxide (NMO) (0.34 mol) and 4 Å molecular sieves (75 g).

-

Initiation: Add tetrapropylammonium perruthenate (TPAP) (5.7 mmol) to the cooled mixture. The causality here is the catalytic cycle of Ruthenium, where NMO regenerates the active Ru(VII) species, allowing for a catalytic amount of the expensive metal to be used.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The molecular sieves are present to adsorb water, which can interfere with the reaction.

-

Workup: Filter the reaction mixture through a pad of silica gel (400 g), rinsing the flask and pad thoroughly with additional CH₂Cl₂ (400 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation to afford 4-Hexyn-3-one.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound. Key expected data points are summarized below.

| Technique | Key Features |

| ¹³C NMR | Signals corresponding to the six distinct carbon environments, including two sp-hybridized carbons of the alkyne and a carbon bearing the hydroxyl group (CH-OH). Spectral data is available on PubChem.[2] |

| IR Spectroscopy | Characteristic absorption bands are expected for the O-H stretch (broad, ~3300 cm⁻¹), C≡C stretch (~2200 cm⁻¹, typically weak for internal alkynes), and C-O stretch (~1100 cm⁻¹).[2] |

| Mass Spectrometry (GC-MS) | The electron ionization (EI) mass spectrum will show the molecular ion peak (m/z = 98) and characteristic fragmentation patterns resulting from the loss of water, ethyl, or propyl groups.[2] |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.

-

Synthetic Building Block: It serves as a precursor for more complex molecules. The alkyne can be further functionalized through reactions like hydrohalogenation, hydration, or coupling reactions (e.g., Sonogashira coupling). The hydroxyl group can be used as a handle for esterification, etherification, or conversion to a leaving group for substitution reactions.

-

Pharmaceutical Intermediates: Alkynol scaffolds are present in various biologically active molecules. The rigidity of the alkyne group can be exploited to control the conformation of a molecule, which is a key aspect of rational drug design.[8] While direct applications of this compound in marketed drugs are not prominent, its use as an intermediate in the synthesis of pharmaceutical candidates is plausible, particularly for creating novel heterocyclic systems or modifying lead compounds.[1][9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Physical Hazards: Flammable liquid and vapor (H226).[2]

-

Health Hazards: Harmful if swallowed (H302).[2]

-

Environmental Hazards: Very toxic to aquatic life (H400).[2]

Handling Recommendations: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

References

- 1. CAS 20739-59-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H10O | CID 140751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 20739-59-7 [amp.chemicalbook.com]

- 5. This compound CAS#: 20739-59-7 [chemicalbook.com]

- 6. 4-Hexyn-3-one synthesis - chemicalbook [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. mdpi.com [mdpi.com]

- 9. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 4-Hexyn-3-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-hexyn-3-ol (CAS No. 20739-59-7).[1][2][3] As a molecule incorporating both a hydroxyl and an internal alkyne functional group, its structural elucidation offers an excellent case study for the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of the spectral data, grounded in fundamental principles and field-proven insights. We will explore the expected spectral features and provide a detailed breakdown of the fragmentation patterns, chemical shifts, and vibrational modes that define the unique spectroscopic signature of this compound.

Introduction: The Molecular Architecture of this compound

This compound is a six-carbon acetylenic alcohol with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[2][4] Its structure, featuring a secondary alcohol at the C-3 position and a carbon-carbon triple bond between C-4 and C-5, presents a rich landscape for spectroscopic analysis. The interplay of these functional groups dictates the molecule's chemical reactivity and physical properties, making a thorough understanding of its structure paramount for its application in organic synthesis and materials science.

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data anticipated for this compound, providing a logical framework for its unambiguous identification and characterization.

Mass Spectrometry: Deconstructing the Molecular Ion

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structural components. For this compound, Electron Ionization (EI) is a common method for generating the mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a series of fragment ions that arise from predictable cleavage pathways, primarily driven by the stability of the resulting carbocations. While the molecular ion peak (M⁺•) at m/z 98 may be of low abundance due to the facile fragmentation of alcohols, its observation is key to confirming the molecular weight.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 98 | [C₆H₁₀O]⁺• | Molecular Ion |

| 83 | [C₅H₇O]⁺ | Loss of a methyl radical (•CH₃) |

| 69 | [C₅H₉]⁺ | α-cleavage with loss of •CHO |

| 57 | [C₄H₉]⁺ | Cleavage of the C3-C4 bond |

| 41 | [C₃H₅]⁺ | Allylic cation |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation |

Note: The relative abundances of these peaks can vary depending on the specific instrument and conditions.

Interpretation of the Fragmentation Pattern

The fragmentation of this compound is governed by the presence of the hydroxyl group and the alkyl chain.

-

α-Cleavage: The bond between C-2 and C-3 is susceptible to cleavage, leading to the loss of an ethyl radical to form a resonance-stabilized cation. Similarly, cleavage between C-3 and C-4 can occur.

-

Dehydration: Alcohols readily lose a water molecule (18 Da), which would result in a peak at m/z 80.

-

Propargylic Cleavage: The bond adjacent to the alkyne (C-3) can cleave, leading to the formation of a stable propargylic cation.

The reported major peaks at m/z 69, 41, and 39 are consistent with these fragmentation pathways, providing strong evidence for the proposed structure.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small drop of neat this compound is placed directly on the ATR crystal.

-

Data Acquisition: An IR beam is passed through the crystal, and the attenuated evanescent wave is detected.

-

Spectrum Generation: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Predicted IR Absorption Bands for this compound

The IR spectrum of this compound will be dominated by the stretching vibrations of the O-H and C≡C bonds.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| ~2970-2850 | C-H stretch | Alkane (CH₃, CH₂) |

| ~2250 (weak) | C≡C stretch | Internal Alkyne |

| ~1050 | C-O stretch | Secondary Alcohol |

Interpretation of the IR Spectrum

-

O-H Stretch: The most prominent feature will be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the alcohol.

-

C-H Stretches: Sharp peaks between 2850 and 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the ethyl and methyl groups.

-

C≡C Stretch: A weak but sharp absorption is expected around 2250 cm⁻¹ for the internal C≡C triple bond. The intensity is often weak for internal alkynes due to the small change in dipole moment during the vibration.

-

C-O Stretch: A strong absorption in the fingerprint region, typically around 1050-1150 cm⁻¹, will indicate the C-O stretching of the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the structure of an organic molecule by probing the magnetic environments of the ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The resulting free induction decays (FIDs) are Fourier-transformed, and the spectra are phased and baseline-corrected.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shift, integration, and multiplicity of each signal provide a wealth of structural information.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 1.5 - 3.5 | Singlet (broad) | 1H |

| H-3 | ~4.2 | Triplet | 1H |

| H-2 | ~1.6 | Quintet | 2H |

| H-1 | ~1.0 | Triplet | 3H |

| H-6 | ~1.8 | Doublet of triplets | 3H |

Interpretation of the ¹H NMR Spectrum

-

-OH Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

-

H-3 Proton: The proton on the carbon bearing the hydroxyl group (H-3) will be deshielded by the electronegative oxygen and will appear as a triplet due to coupling with the two adjacent H-2 protons.

-

H-2 Protons: The methylene protons at the C-2 position will be split by both the H-1 and H-3 protons, likely resulting in a complex multiplet (a quintet is a simplified prediction).

-

H-1 Protons: The methyl protons at the C-1 position will appear as a triplet due to coupling with the adjacent H-2 methylene protons.

-

H-6 Protons: The methyl protons at the C-6 position are coupled to the H-3 proton through the alkyne, a phenomenon known as long-range coupling. This will likely result in a narrow multiplet, such as a doublet of triplets.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~10 |

| C-2 | ~30 |

| C-3 | ~60 |

| C-4 | ~80 |

| C-5 | ~85 |

| C-6 | ~3 |

Interpretation of the ¹³C NMR Spectrum

-

Alkynyl Carbons (C-4 and C-5): The sp-hybridized carbons of the alkyne will resonate in the characteristic downfield region of approximately 70-90 ppm.

-

Carbinol Carbon (C-3): The carbon attached to the hydroxyl group will be deshielded and appear around 60-70 ppm.

-

Alkyl Carbons (C-1, C-2, C-6): The remaining sp³-hybridized carbons will appear in the upfield region of the spectrum (0-40 ppm).

Workflow and Logical Relationships

The interpretation of spectroscopic data is a deductive process where information from each technique is used to build a coherent structural picture.

Caption: Integrated workflow for the spectroscopic determination of this compound.

Conclusion

The comprehensive analysis of Mass Spectrometry, IR, and NMR data provides a self-validating system for the structural elucidation of this compound. The molecular weight and fragmentation pattern from MS, the characteristic functional group vibrations in the IR spectrum, and the detailed connectivity information from ¹H and ¹³C NMR all converge to confirm the identity and structure of this acetylenic alcohol. This guide serves as a robust framework for researchers to apply these powerful analytical techniques to the characterization of novel compounds in their own work.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Ethylbut-2-yn-1-ol

Introduction

1-Ethylbut-2-yn-1-ol, systematically named hex-4-yn-3-ol, is a secondary acetylenic alcohol of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon triple bond, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials. The reactivity of the triple bond, coupled with the nucleophilicity of the hydroxyl group, allows for a diverse range of chemical transformations. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the physical characteristics and appearance of 1-Ethylbut-2-yn-1-ol, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

-

IUPAC Name: hex-4-yn-3-ol

-

Synonyms: 1-Ethylbut-2-yn-1-ol, Ethyl propargyl carbinol

-

CAS Number: 20739-59-7[1]

-

Molecular Formula: C₆H₁₀O[1]

-

Molecular Weight: 98.14 g/mol [1]

-

Chemical Structure:

Physical Properties

The physical properties of 1-Ethylbut-2-yn-1-ol are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on high-quality computational predictions.

| Property | Value | Source |

| Appearance | Colorless liquid | Inferred from typical appearance of similar small organic molecules |

| Odor | Not reported | |

| Melting Point | -34 °C (estimate) | [1] |

| Boiling Point | 95 °C at 105 mmHg | [1] |

| ~158-162 °C at 760 mmHg (estimated) | ||

| Density | 0.894 g/cm³ | [1] |

| Solubility | Slightly soluble in water; soluble in common organic solvents | Inferred from structure and properties of similar alcohols |

| Refractive Index (n₂₀/D) | 1.4500 | [1] |

| XLogP3-AA | 1.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Ethylbut-2-yn-1-ol.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Ethylbut-2-yn-1-ol is expected to show characteristic absorption bands for its functional groups. A vapor-phase IR spectrum is available in the NIST Chemistry WebBook. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ for the internal alkyne.

-

C-H stretch (sp³): Bands in the region of 2850-3000 cm⁻¹.

-

C-O stretch: A band in the region of 1050-1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹³C NMR Spectrum: A ¹³C NMR spectrum is available from SpectraBase.[2] The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The acetylenic carbons would appear in the range of 70-90 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. A GC-MS spectrum is available in the NIST Mass Spectrometry Data Center, which would show the molecular ion peak (M⁺) at m/z = 98, corresponding to the molecular weight of 1-Ethylbut-2-yn-1-ol.[2]

Experimental Protocols for Property Determination

The following section outlines the standard experimental procedures for determining the key physical properties of 1-Ethylbut-2-yn-1-ol. These protocols are designed to be self-validating and are based on established methodologies in organic chemistry.

Boiling Point Determination (Micro-method)

The causality behind choosing a micro-method for boiling point determination lies in the conservation of a potentially valuable or limited sample. This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.

Caption: Workflow for Boiling Point Determination.

Density Measurement

The density of a liquid is its mass per unit volume. The choice of using a pycnometer or a graduated cylinder and balance is based on the required precision. For research purposes, a pycnometer offers higher accuracy.

Caption: Logical Flow for Density Measurement.

Solubility Determination (Qualitative and Semi-Quantitative)

Understanding the solubility of a compound is crucial for its application in various solvent systems. The "like dissolves like" principle is a key concept here; the polar hydroxyl group suggests some water solubility, while the hydrocarbon backbone suggests solubility in organic solvents.

Caption: Process for Solubility Assessment.

Safety and Handling

Based on the Safety Data Sheet for hex-4-yn-3-ol, the following precautions should be observed:[3]

-

Hazards: Flammable liquid and vapor. Harmful if swallowed.[2]

-

Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

1-Ethylbut-2-yn-1-ol (hex-4-yn-3-ol) is a valuable acetylenic alcohol with a unique combination of functional groups. This guide has provided a detailed overview of its physical and chemical properties, including its appearance, melting and boiling points, density, solubility, and spectroscopic data. The experimental protocols outlined provide a framework for the reliable determination of these properties. A thorough understanding of these characteristics is essential for the safe and effective use of this compound in the synthesis of novel molecules for a variety of applications.

References

A Guide for the Synthetic Chemist: Navigating the Competing Reactivity of the Alcohol and Alkyne Moieties in 4-Hexyn-3-ol

An In-depth Technical Guide to the Reactivity of 4-Hexyn-3-ol

Abstract

This compound is a bifunctional molecule that presents a classic challenge in synthetic organic chemistry: the selective transformation of one functional group in the presence of another. Possessing both a secondary alcohol and an internal alkyne, this compound serves as an excellent model for understanding and controlling chemoselectivity. This technical guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights into reaction pathways, mechanistic considerations, and detailed experimental protocols. We will dissect the competing reactivities of the hydroxyl and carbon-carbon triple bond, providing a strategic framework for researchers, scientists, and drug development professionals to harness this versatile building block for complex molecular synthesis.

Molecular Architecture and Electronic Profile

This compound (CAS 20739-59-7) is a six-carbon molecule featuring a secondary alcohol at the C3 position and an internal carbon-carbon triple bond between C4 and C5.[1][2] This unique arrangement dictates its chemical behavior, creating a landscape of potential reactions where the choice of reagents and conditions determines the outcome.

-

The Secondary Alcohol (-OH): The hydroxyl group is a nucleophilic center due to the lone pairs on the oxygen atom. The carbon to which it is attached (the carbinol carbon) is electrophilic and susceptible to oxidation. The proton of the hydroxyl group is weakly acidic. Reactions typical of secondary alcohols include oxidation to ketones, esterification, and conversion to a leaving group for substitution or elimination.[3][4][5][6]

-

The Internal Alkyne (-C≡C-): The alkyne's two π-bonds make it an electron-rich, nucleophilic region susceptible to electrophilic addition. It can also be reduced under various conditions to either an alkene or an alkane. Unlike terminal alkynes, the internal triple bond lacks an acidic proton, precluding reactions that rely on the formation of an acetylide anion.[7][8]

The central challenge and synthetic opportunity lie in selectively targeting one of these groups while leaving the other intact.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [1][9] |

| Molecular Weight | 98.14 g/mol | [1][9] |

| CAS Number | 20739-59-7 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| IUPAC Name | hex-4-yn-3-ol | [1] |

Reactions Targeting the Alcohol Functional Group

The hydroxyl group can be selectively targeted using reagents that are unreactive towards the relatively stable internal alkyne under controlled conditions.

Oxidation to 4-Hexyn-3-one

The conversion of the secondary alcohol in this compound to a ketone yields 4-hexyn-3-one, an α,β-unsaturated ketone.[10] The primary challenge is to employ an oxidizing agent mild enough to avoid side reactions with the alkyne, such as oxidative cleavage.

Causality of Reagent Choice: Strong, harsh oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions can cleave the triple bond.[3][7] Therefore, milder and more selective reagents are required. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices as they operate under neutral or mildly acidic conditions at room temperature, preserving the alkyne moiety.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure 4-hexyn-3-one.

-

Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy (noting the appearance of a strong carbonyl stretch at ~1680 cm⁻¹ and the disappearance of the broad alcohol -OH stretch).

Esterification

The alcohol can be readily converted to an ester without affecting the alkyne. This is typically achieved by reaction with an acyl chloride or anhydride in the presence of a base.

Causality of Reagent Choice: The use of an acyl chloride (e.g., acetyl chloride) with a non-nucleophilic base like pyridine serves a dual purpose. Pyridine neutralizes the HCl byproduct and also acts as a nucleophilic catalyst, activating the acyl chloride for a more efficient reaction. This method is highly chemoselective.

Reactions Targeting the Alkyne Functional Group

The π-system of the alkyne is the primary site for additions and reductions. Controlling these reactions allows for the synthesis of various saturated and unsaturated alcohols.

Stereoselective Reduction (Hydrogenation)

One of the most powerful transformations of the alkyne in this compound is its partial or complete reduction. The choice of catalyst is critical to achieving the desired stereochemical outcome (cis or trans alkene) or full saturation.

-

Complete Reduction to Hexan-3-ol: Catalytic hydrogenation using a highly active catalyst like Palladium on Carbon (Pd/C) with hydrogen gas (H₂) will reduce the alkyne completely to an alkane.

-

Partial Reduction to (Z)-4-Hexen-3-ol (cis-alkene): The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), deactivates the catalyst just enough to stop the reduction at the alkene stage, affording the syn-addition product, the cis-alkene.[11]

-

Partial Reduction to (E)-4-Hexen-3-ol (trans-alkene): A dissolving metal reduction, typically using sodium metal in liquid ammonia (Na/NH₃) at low temperatures, proceeds via a radical anion intermediate to give the thermodynamically more stable trans-alkene through anti-addition.[7][11]

Table 2: Comparison of Alkyne Reduction Methodologies

| Method | Reagents | Product | Stereochemistry |

| Complete Hydrogenation | H₂, Pd/C | Hexan-3-ol | N/A |

| Lindlar Reduction | H₂, Lindlar's Catalyst | (Z)-4-Hexen-3-ol | cis (syn-addition) |

| Dissolving Metal Reduction | Na, liq. NH₃ | (E)-4-Hexen-3-ol | trans (anti-addition) |

Experimental Protocol: Lindlar Reduction to (Z)-4-Hexen-3-ol

-

Setup: Add this compound (1.0 eq) and Lindlar's catalyst (5-10% by weight) to a flask with a solvent such as methanol or ethyl acetate.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid. It is crucial to monitor the reaction carefully by GC-MS or TLC to avoid over-reduction to the alkane.

-

Workup: Once the starting material is consumed, filter the reaction mixture through Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude product is often pure enough for subsequent steps, but can be purified by distillation or chromatography if necessary.

-

Validation: Confirm the formation of the cis-double bond using ¹H NMR, looking for the characteristic coupling constant of cis-vinylic protons (~10-12 Hz).

Electrophilic Addition: Halogenation

Alkynes undergo electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂). The addition of one equivalent of the halogen typically results in an anti-addition across the triple bond to form a dihaloalkene.

Mechanistic Insight: The reaction proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, leading to the trans-dihaloalkene. The presence of the hydroxyl group may influence the regioselectivity if conditions promote its participation.

Visualization of Synthetic Pathways

The choice of reagent dictates the transformation of this compound. This decision-making process can be visualized to guide synthetic planning.

References

- 1. This compound | C6H10O | CID 140751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20739-59-7: this compound | CymitQuimica [cymitquimica.com]

- 3. crab.rutgers.edu [crab.rutgers.edu]

- 4. savemyexams.com [savemyexams.com]

- 5. 14.5 Reactions of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 8. Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Hex-4-yn-3-one | C6H8O | CID 139192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. orgosolver.com [orgosolver.com]

Quantum Chemistry in Drug Discovery: A Technical Guide to the Internal Rotation of 4-Hexyn-3-ol

This guide provides an in-depth technical exploration of the quantum chemistry studies on the internal rotation of 4-Hexyn-3-ol. It is designed for researchers, scientists, and drug development professionals who are interested in the application of computational chemistry to understand molecular flexibility, a critical factor in drug design and molecular recognition.

Executive Summary

The conformational landscape of a molecule dictates its interactions with biological targets. Understanding the dynamics of internal rotations is therefore paramount in rational drug design. This compound serves as an exemplary case study due to the nuanced interplay of its functional groups, which gives rise to a complex potential energy surface. This guide will delve into the theoretical underpinnings and practical computational workflows for characterizing the internal rotation of this compound, providing a robust framework for similar investigations.

The Significance of Internal Rotation in Molecular Chemistry

Internal rotation, or torsion, around single bonds is a fundamental aspect of molecular dynamics that defines the three-dimensional shape and flexibility of a molecule. In the context of drug development, a molecule's conformational preferences and the energy barriers between different conformers can significantly impact its binding affinity to a receptor, its metabolic stability, and its pharmacokinetic properties. For instance, a molecule that can readily adopt a bioactive conformation with a low energetic penalty is more likely to be a potent drug candidate.

This compound (C₆H₁₀O) is a chiral alcohol containing a carbon-carbon triple bond.[1][2] The presence of the rigid alkynyl group and the polar hydroxyl group creates a fascinating case for studying hindered internal rotation. The almost free rotation of the propynyl methyl group, due to the cylindrical symmetry of the triple bond, is a key feature of this molecule.[3] A thorough quantum chemical analysis of its internal rotation provides valuable insights into the subtle non-covalent interactions that govern its conformational space.

Theoretical Framework: The Quantum Mechanical Hindered Rotor

The internal rotation of a molecular fragment is not entirely free but is hindered by a potential energy barrier. This phenomenon is well-described by the quantum mechanical model of a hindered rotor.[4][5] The energy levels of a hindered rotor are quantized and can be calculated by solving the Schrödinger equation with a potential energy function that describes the rotational barrier.

The potential energy surface (PES) is a key concept in understanding internal rotation. It is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. For this compound, the conformational landscape is primarily defined by the dihedral angles around the C₄—C₅ (ethyl group) and C₄—O₇ (hydroxyl group) bonds.[3]

Computational Workflow for Conformational Analysis

A systematic quantum chemical investigation of the internal rotation of this compound involves a multi-step computational protocol. This workflow is designed to efficiently explore the conformational space and accurately determine the energies of different conformers and the transition states that connect them.

Caption: A generalized workflow for the computational analysis of internal rotation.

Step-by-Step Experimental Protocol

1. Initial Structure Generation:

-

Objective: To create a starting 3D structure of this compound.

-

Procedure:

-

Use a molecule builder in a computational chemistry software package (e.g., GaussView, Avogadro, Chemcraft).

-

Construct the this compound molecule based on its known connectivity.[1][2]

-

Perform a preliminary geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

-

2. Geometry Optimization:

-

Objective: To find the nearest local minimum on the potential energy surface for the initial structure.

-

Rationale: This step ensures that the subsequent conformational search starts from a well-defined, stable geometry.

-

Procedure:

-

Perform a geometry optimization using a quantum mechanical method. A good starting point is a Density Functional Theory (DFT) method like B3LYP with a modest basis set (e.g., 6-31G(d)).

-

For higher accuracy, as demonstrated in studies of this compound, Møller-Plesset perturbation theory (MP2) with a larger basis set like 6-311++G(d,p) is recommended.[3]

-

3. Conformational Search:

-

Objective: To identify all low-energy conformers of this compound.

-

Rationale: A comprehensive search is crucial to avoid missing the global minimum or other important low-energy conformers that may be biologically relevant.

-

Procedure:

-

Define the rotatable bonds. For this compound, these are primarily the C₄—C₅ and C₄—O₇ bonds.[3]

-

Perform a systematic or stochastic conformational search.

-

Systematic Search: Rotate each defined dihedral angle in discrete steps (e.g., 30°) and perform a geometry optimization for each starting geometry.

-

Stochastic Search (e.g., Monte Carlo): Randomly vary the dihedral angles and accept or reject new conformations based on their energies.

-

-

Cluster the resulting conformers based on their geometries and energies to identify unique structures.

-

4. Potential Energy Surface (PES) Scan:

-

Objective: To map the potential energy as a function of the dihedral angles of interest and to locate the transition states between conformers.

-

Procedure:

-

Select the dihedral angles that define the internal rotations of interest. For this compound, these are φ₁ = ∠(C₃, C₄, C₅, C₆) and φ₂ = ∠(C₃, C₄, O₇, H₁₇).[3]

-

Perform a relaxed PES scan. This involves fixing the chosen dihedral angle(s) at a series of values (e.g., in 10° increments) while allowing all other geometric parameters to relax (i.e., be optimized).[3]

-

The resulting energy profile will show the energy barriers for internal rotation.

-

5. Frequency Analysis:

-

Objective: To characterize the nature of the stationary points found on the PES (minima or transition states) and to calculate zero-point vibrational energies (ZPVE).

-

Procedure:

-

For each optimized conformer and transition state, perform a frequency calculation at the same level of theory used for the optimization.

-

Verification:

-

A true minimum (a stable conformer) will have all real (positive) vibrational frequencies.

-

A first-order saddle point (a transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the internal rotation).

-

-

The ZPVE correction should be added to the electronic energies to obtain more accurate relative energies.

-

6. Final Energy Refinement:

-

Objective: To obtain highly accurate relative energies for the conformers and transition states.

-

Rationale: While a lower level of theory may be sufficient for geometry optimizations, more computationally expensive methods are often needed for accurate energy calculations.

-

Procedure:

-

Perform single-point energy calculations on the optimized geometries using a higher level of theory and/or a larger basis set. For example, coupled-cluster methods like CCSD(T) with a large basis set can provide benchmark-quality energies.

-

7. Data Analysis and Visualization:

-

Objective: To interpret the computational results and present them in a clear and concise manner.

-

Procedure:

-

Tabulate the relative energies, rotational constants, and dipole moments of the identified conformers.

-

Plot the potential energy profiles from the PES scans to visualize the rotational barriers.

-

Create 3D models of the key conformers and transition states.

-

Results and Discussion: The Conformational Landscape of this compound

Quantum chemical calculations have revealed the existence of nine distinct conformers of this compound with C₁ symmetry.[3] The relative energies and key dihedral angles of the most stable conformers are summarized in the table below.

| Conformer | Relative Energy (cm⁻¹) | φ₁ = ∠(C₃,C₄,C₅,C₆) (°) | φ₂ = ∠(C₃,C₄,O₇,H₁₇) (°) |

| I | 0 | -177.3 | 59.8 |

| II | 118 | 66.5 | 62.4 |

| III | 163 | -67.7 | 61.3 |

Data obtained from calculations at the MP2/6-311++G(d,p) level of theory.[3]

The potential energy surface of this compound, as a function of the two primary dihedral angles, reveals a complex interplay of steric and electronic effects. The energetically most favorable conformer, Conformer I, is well-established.[3]

Caption: A simplified representation of the conformational space of this compound.

A notable feature of this compound is the very low barrier to internal rotation for the propynyl methyl group (CH₃—C≡C—).[3] This is a direct consequence of the cylindrical symmetry of the carbon-carbon triple bond, which acts as a spacer and minimizes steric hindrance. The calculated barrier heights for this rotation are on the order of a few cm⁻¹, confirming that it is an almost free rotor.[3] This has significant implications for its spectroscopic properties and could influence its interactions in a biological environment.

Conclusion and Future Directions

The quantum chemical study of the internal rotation of this compound provides a detailed picture of its conformational preferences and dynamic behavior. The computational workflow outlined in this guide offers a robust and transferable methodology for investigating the internal rotations of other flexible molecules relevant to drug discovery and materials science.

Future studies could expand on this work by:

-

Investigating the influence of explicit solvent models on the conformational equilibrium.

-

Performing molecular dynamics simulations to explore the conformational landscape over longer timescales.

-

Applying these computational insights to the design of novel analogs of this compound with tailored conformational properties.

By integrating high-level quantum chemical calculations with experimental data, a deeper understanding of the structure-property relationships that govern molecular behavior can be achieved, ultimately accelerating the discovery and development of new chemical entities.

References

An In-depth Technical Guide to the Solubility of 4-Hexyn-3-ol in Common Organic Solvents

Introduction

4-Hexyn-3-ol, a secondary alkynyl alcohol, presents a unique molecular architecture that dictates its behavior in various solvent systems. This guide provides a comprehensive analysis of the solubility of this compound in a range of common organic solvents, offering insights valuable to researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility profile of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document moves beyond a simple tabulation of data to explain the underlying intermolecular forces that govern the solubility of this compound, providing a predictive framework for its behavior in diverse chemical environments.

Molecular Characteristics of this compound: A Duality of Polarity

The solubility of a compound is fundamentally governed by its molecular structure. This compound (C₆H₁₀O) possesses a distinct combination of a polar hydroxyl (-OH) group and a nonpolar hydrocarbon backbone, which includes a carbon-carbon triple bond. This duality is the cornerstone of its solubility characteristics.

-

The Hydroxyl Group: This functional group is the primary site for polar interactions. The electronegative oxygen atom creates a dipole moment, and the hydrogen atom can participate in hydrogen bonding as a donor. This allows this compound to interact favorably with polar solvents.

-

The Hexynyl Backbone: The six-carbon chain, including the alkyne functionality, contributes to the nonpolar character of the molecule. This hydrocarbon portion interacts via weaker London dispersion forces, favoring solubility in nonpolar solvents.

The interplay between these two features determines the extent to which this compound will dissolve in a given solvent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| IUPAC Name | Hex-4-yn-3-ol |

| CAS Number | 20739-59-7 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Solubility Profile of this compound in Common Organic Solvents

Conceptual Framework for Solubility Prediction

The following diagram illustrates the key molecular interactions that determine the solubility of this compound in different solvent classes.

References

Methodological & Application

Application Notes & Protocols for the Stereoselective Synthesis of 4-Hexyn-3-ol

Introduction: The Significance of Chiral Propargyl Alcohols

Optically active propargyl alcohols are invaluable building blocks in modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex molecules, including natural products, agrochemicals, and pharmaceuticals. The dual functionality of a stereodefined secondary alcohol and a reactive alkyne moiety allows for a diverse range of chemical transformations. 4-Hexyn-3-ol, a chiral propargyl alcohol, is a key synthon for various biologically active compounds. The ability to control the absolute stereochemistry at the carbinol center is therefore of paramount importance. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principal methods for the stereoselective synthesis of this compound, focusing on practical, field-proven protocols.

Two primary strategies have emerged as the most robust and widely adopted for the synthesis of chiral propargyl alcohols like this compound: the asymmetric reduction of the corresponding α,β-ynone and the enantioselective addition of a terminal alkyne to an aldehyde. This guide will delve into the mechanistic underpinnings and provide detailed experimental protocols for leading methods within each of these strategic approaches.

Strategic Approaches to Chiral this compound

The stereoselective synthesis of this compound can be approached from two main retrosynthetic pathways, as illustrated below. Each pathway offers distinct advantages and may be selected based on substrate availability, desired enantiomer, and laboratory capabilities.

Caption: Retrosynthetic pathways for chiral this compound.

Strategy 1: Asymmetric Reduction of 4-Hexyn-3-one

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. For the preparation of this compound, the precursor is 4-hexyn-3-one[1][2]. This approach is particularly attractive due to the high levels of enantioselectivity achievable with well-established catalytic systems.

A. Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes to effect the highly enantioselective reduction of ketones.[3][4] This method is prized for its high catalytic activity and broad substrate scope, including ynones.[5]

Mechanism Insight: The reaction proceeds via a metal-ligand bifunctional mechanism where the ruthenium center and the amine ligand of the catalyst cooperate in the transition state to deliver a hydride to the ketone. The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess.

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Protocol 1: Noyori Asymmetric Hydrogenation of 4-Hexyn-3-one

Materials:

-

4-Hexyn-3-one

-

(R,R)-TsDPEN-Ru(II)-mesitylene complex (or other suitable Noyori catalyst)

-

Isopropanol (anhydrous)

-

Formic acid/triethylamine azeotrope (5:2) for transfer hydrogenation (alternative)

-

Hydrogen gas (for hydrogenation)

-

Inert gas (Argon or Nitrogen)

-

High-pressure reactor

-

Standard glassware for organic synthesis

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure reactor with the Ru-catalyst (0.01-0.1 mol%).

-

Reaction Setup: Add anhydrous isopropanol (as both solvent and hydrogen source for transfer hydrogenation) or another suitable solvent.

-

Substrate Addition: Add 4-hexyn-3-one (1.0 equivalent) to the reactor.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 10-100 atm). Heat the reaction mixture to the specified temperature (e.g., 30-80 °C) and stir for the required time (typically 1-24 hours), monitoring the reaction by TLC or GC.

-

Work-up: After cooling to room temperature, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched this compound.

-

Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

B. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of a wide range of prochiral ketones.[6][7][8] It employs a chiral oxazaborolidine catalyst, which activates borane for a stereoselective hydride transfer.[9][10]

Mechanism Insight: The oxazaborolidine catalyst coordinates with borane, enhancing its Lewis acidity and creating a chiral environment. The ketone then coordinates to the boron of the catalyst in a sterically controlled manner, followed by an intramolecular hydride transfer from the coordinated borane to the carbonyl carbon.[7]

Protocol 2: CBS Reduction of 4-Hexyn-3-one

Materials:

-

4-Hexyn-3-one

-

(R)- or (S)-CBS-oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

-

Borane-dimethyl sulfide complex (BMS) or borane-THF complex

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Catalyst Setup: To a flame-dried, three-necked flask under an inert atmosphere, add the CBS catalyst (5-10 mol%) and anhydrous THF. Cool the solution to 0 °C.

-

Borane Addition: Slowly add the borane solution (BMS or borane-THF, 0.6-1.0 equivalents) to the catalyst solution and stir for 10-15 minutes.

-

Substrate Addition: Add a solution of 4-hexyn-3-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC (typically 1-4 hours).

-

Quenching: Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

-

Work-up: Concentrate the mixture under reduced pressure. Add diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification and Analysis: Filter and concentrate the organic layer. Purify the residue by flash column chromatography to yield the chiral this compound. Determine the enantiomeric excess by chiral HPLC or GC.

| Method | Catalyst | Typical ee (%) | Advantages | Disadvantages |

| Noyori Hydrogenation | Chiral Ru-complexes | >95 | High catalytic efficiency, broad scope | Requires high-pressure equipment |

| CBS Reduction | Chiral Oxazaborolidine | 90-99 | Mild conditions, predictable stereochemistry | Stoichiometric borane reagent needed |

Strategy 2: Enantioselective Alkynylation of Propanal

This strategy involves the direct addition of a metalated alkyne (from 1-butyne) to an aldehyde (propanal), creating the C-C bond and the stereocenter simultaneously.[11][12][13] This is an atom-economical and convergent approach.

A. Carreira's Asymmetric Alkynylation

A highly practical and widely used method developed by Carreira and coworkers involves the use of in-situ generated zinc alkynylides with a chiral amino alcohol ligand, typically N-methylephedrine.[11]

Mechanism Insight: It is proposed that a zinc-N-methylephedrine complex is formed, which then coordinates with both the aldehyde and the alkynylzinc species. This ternary complex positions the reactants for a facial-selective attack of the alkyne on the aldehyde carbonyl, guided by the chiral ligand.

Protocol 3: Carreira's Asymmetric Alkynylation of Propanal

Materials:

-

Propanal

-

1-Butyne

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

(-)-N-Methylephedrine

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve Zn(OTf)₂ (10-20 mol%) and (-)-N-methylephedrine (12-24 mol%) in anhydrous toluene. Stir for 30 minutes at room temperature.

-

Reaction Setup: Add triethylamine (1.5 equivalents) and propanal (1.0 equivalent) to the catalyst solution.

-

Alkyne Addition: Add 1-butyne (1.2-1.5 equivalents) to the reaction mixture.

-

Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC or GC.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

-

Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

B. Trost's ProPhenol-Catalyzed Alkynylation

This method employs a dinuclear zinc catalyst based on the ProPhenol ligand, which has shown excellent enantioselectivities for the addition of terminal alkynes to aldehydes.[14]

Mechanism Insight: The dinuclear zinc catalyst is believed to act as a bifunctional catalyst, where one zinc atom activates the aldehyde as a Lewis acid, and the other binds the alkynylide. This organization within the chiral pocket of the ProPhenol ligand facilitates a highly enantioselective addition.[13]

Protocol 4: Trost's ProPhenol-Catalyzed Alkynylation of Propanal

Materials:

-

Propanal

-

1-Butyne

-

(R,R)-ProPhenol ligand

-

Diethylzinc (Et₂Zn) (1.0 M in hexanes)

-

Anhydrous toluene

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the (R,R)-ProPhenol ligand (2.5-5 mol%) in anhydrous toluene. Add diethylzinc (5-10 mol%) and stir at room temperature for 1 hour.

-

Alkyne Metalation: In a separate flask, dissolve 1-butyne (1.2 equivalents) in anhydrous toluene and add diethylzinc (1.1 equivalents). Stir for 30 minutes.

-

Reaction: Cool the catalyst solution to 0 °C and add propanal (1.0 equivalent). Then, add the prepared alkynylzinc solution dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Perform a standard extractive work-up and purify by flash column chromatography.

-

Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

| Method | Catalyst System | Typical ee (%) | Advantages | Disadvantages |

| Carreira's Alkynylation | Zn(OTf)₂ / N-Methylephedrine | 80-99 | Operationally simple, readily available reagents | May require higher catalyst loading |

| Trost's Alkynylation | Dinuclear Zn-ProPhenol | >95 | High enantioselectivity, low catalyst loading | Ligand synthesis can be complex |

Conclusion

The stereoselective synthesis of this compound can be effectively achieved through two primary strategies: the asymmetric reduction of 4-hexyn-3-one and the enantioselective alkynylation of propanal. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific enantiomer required. The protocols provided herein for the Noyori, CBS, Carreira, and Trost methodologies represent robust and well-validated procedures that can be adapted to achieve high levels of stereocontrol in the synthesis of this important chiral building block. Careful execution of these protocols, with particular attention to anhydrous and inert conditions, is crucial for obtaining optimal results.

References

- 1. 4-Hexyn-3-one synthesis - chemicalbook [chemicalbook.com]

- 2. Hex-4-yn-3-one | C6H8O | CID 139192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. cnls.lanl.gov [cnls.lanl.gov]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. youtube.com [youtube.com]

- 9. grokipedia.com [grokipedia.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 13. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantioselective ProPhenol-catalyzed addition of 1,3-diynes to aldehydes to generate synthetically versatile building blocks and diyne natural products. | Semantic Scholar [semanticscholar.org]

Application Note & Protocol: Synthesis of 4-Hexyn-3-ol via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 4-Hexyn-3-ol, a secondary propargyl alcohol, through a Grignard reaction. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This protocol details the formation of an alkynyl Grignard reagent, propynylmagnesium bromide, and its subsequent nucleophilic addition to butyraldehyde. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety considerations, and present methods for product characterization. This guide is intended for researchers and professionals in organic chemistry and drug development, offering field-proven insights to ensure a successful and safe synthesis.

Introduction & Theoretical Background

The synthesis of secondary alcohols is a fundamental transformation in organic chemistry. The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful methods for this purpose.[3] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an aldehyde or ketone.[4][5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[4][6]

In this application, we target the synthesis of this compound. The synthetic strategy involves two key stages:

-

Formation of the Grignard Reagent: Propyne is deprotonated by a stronger Grignard reagent (ethylmagnesium bromide) to form the thermodynamically stable propynylmagnesium bromide. The terminal alkyne proton is sufficiently acidic to be removed by a potent Grignard base.

-

Nucleophilic Addition: The nucleophilic carbon of the propynyl Grignard reagent attacks the electrophilic carbonyl carbon of butyraldehyde.[7] This step forms a new carbon-carbon bond and creates a magnesium alkoxide intermediate.

-

Aqueous Work-up: The reaction is quenched with a mild acid, typically an aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, this compound.[8]

Strict anhydrous conditions are paramount throughout the process, as Grignard reagents react readily with protic solvents like water, which would quench the reagent and halt the desired reaction.[6][9]

Reaction Mechanism & Stoichiometry

The overall reaction is as follows:

Step 1: Grignard Reagent Formation (Acid-Base Reaction) CH₃CH₂MgBr + HC≡CCH₃ → CH₃CH₃↑ + BrMgC≡CCH₃

Step 2: Nucleophilic Addition to Butyraldehyde BrMgC≡CCH₃ + CH₃CH₂CH₂CHO → CH₃CH₂CH₂(CH-O-MgBr)-C≡CCH₃

Step 3: Protonation (Work-up) CH₃CH₂CH₂(CH-O-MgBr)-C≡CCH₃ + H₂O (via NH₄Cl aq.) → CH₃CH₂CH₂(CHOH)-C≡CCH₃ + Mg(OH)Br

Mechanism Diagram

The following diagram illustrates the nucleophilic addition step, which is the core of this synthesis.

References

- 1. Grignard Reaction [organic-chemistry.org]